

Introduction: The Strategic Role of Fluorinated Scaffolds in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: Methyl 4-amino-2,5-difluorobenzoate

Cat. No.: B1530578

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In the landscape of contemporary drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing attributes such as metabolic stability, binding affinity, and lipophilicity.^[1] Within this context, **Methyl 4-amino-2,5-difluorobenzoate** emerges as a pivotal building block. Its trifunctional nature—an amine, an ester, and a specifically substituted aromatic ring—offers a versatile platform for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of **Methyl 4-amino-2,5-difluorobenzoate**, tailored for researchers, scientists, and drug development professionals who leverage such intermediates to architect next-generation therapeutics.

Core Chemical and Physical Properties

Methyl 4-amino-2,5-difluorobenzoate is a synthetically derived organic compound valued for its specific arrangement of functional groups that allow for regioselective chemical modifications. While extensive experimental data for this specific isomer is not broadly published, its core properties can be reliably established from supplier data and comparison with closely related analogues.

Table 1: Physicochemical and Identification Data

Property	Data	Source(s)
IUPAC Name	methyl 4-amino-2,5-difluorobenzoate	N/A
CAS Number	952285-52-8	[2] [3]
Molecular Formula	C ₈ H ₇ F ₂ NO ₂	[2] [3]
Molecular Weight	187.14 g/mol	[2]
Purity	Typically ≥95%	[2] [4] [5]
Appearance	White to off-white solid (inferred)	[6] [7]
Solubility	Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol)	N/A
Storage	Store in a cool, dry place	[4]

Note: Appearance and solubility are inferred from structurally similar compounds, as specific experimental data is not widely available.

Spectroscopic Characterization: A Predictive Analysis

A thorough understanding of a molecule's spectral signature is critical for reaction monitoring and quality control. Below is an expert analysis of the expected spectral characteristics of **Methyl 4-amino-2,5-difluorobenzoate**, based on first principles and data from analogous structures.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Table 2: Predicted Spectroscopic Data

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons: Two distinct signals in the aromatic region (approx. 6.5-7.5 ppm), each appearing as a doublet of doublets due to coupling with both fluorine atoms and the adjacent proton.- Amine Protons (-NH₂): A broad singlet (approx. 4.0-5.0 ppm), the chemical shift of which is solvent-dependent.- Methyl Protons (-OCH₃): A sharp singlet (approx. 3.8 ppm).
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl Carbon (C=O): Signal around 165 ppm.- Aromatic Carbons: Four signals in the aromatic region (approx. 110-150 ppm).Carbons directly bonded to fluorine will show large C-F coupling constants.
¹⁹ F NMR	<ul style="list-style-type: none">- Two distinct signals for the non-equivalent fluorine atoms, each likely appearing as a doublet due to F-F coupling.
IR Spectroscopy	<ul style="list-style-type: none">- N-H Stretch: Two characteristic peaks for the primary amine around 3300-3500 cm⁻¹.- C=O Stretch: A strong, sharp absorption for the ester carbonyl group around 1700-1720 cm⁻¹.- C-F Stretch: Strong absorptions in the fingerprint region, typically around 1100-1300 cm⁻¹.
Mass Spectrometry (EI)	<ul style="list-style-type: none">- Molecular Ion (M⁺): A peak at m/z = 187.- Key Fragments: Loss of the methoxy group (-OCH₃) to give a peak at m/z = 156; loss of the carbomethoxy group (-COOCH₃) to give a peak at m/z = 128.

Synthesis and Reactivity: A Practical Workflow

The most direct and industrially relevant synthesis of **Methyl 4-amino-2,5-difluorobenzoate** involves the esterification of its corresponding carboxylic acid precursor. This method is reliable

and scalable.

Proposed Synthetic Protocol: Fischer Esterification

This protocol describes the synthesis of **Methyl 4-amino-2,5-difluorobenzoate** from 4-amino-2,5-difluorobenzoic acid.

Step 1: Reaction Setup

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-2,5-difluorobenzoic acid (1.0 eq.).
- Add anhydrous methanol (10-20 volumes) as the solvent and reactant.
- Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H_2SO_4 , ~0.1 eq.), dropwise while stirring.

Step 2: Reaction Execution

- Heat the reaction mixture to reflux (approximately 65°C).
- Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

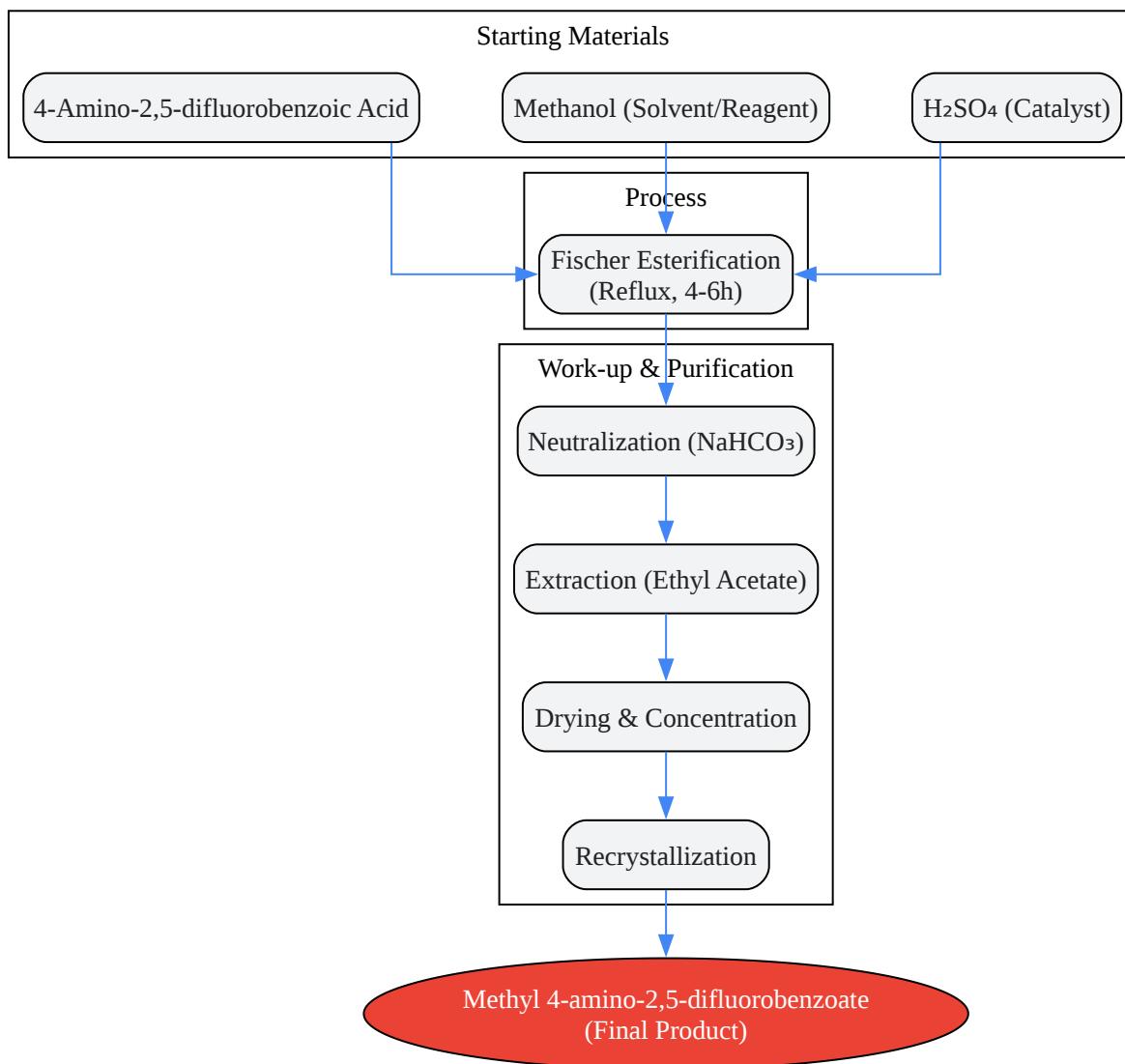
Step 3: Work-up and Isolation

- Cool the mixture to room temperature.
- Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO_3) until effervescence ceases.
- Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 20 volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na_2SO_4).

- Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

Step 4: Purification

- Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford **Methyl 4-amino-2,5-difluorobenzoate** as a pure solid.



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Caption: Synthetic workflow for **Methyl 4-amino-2,5-difluorobenzoate**.

Core Reactivity

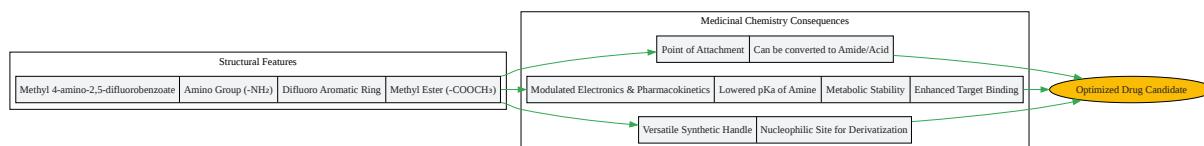
The reactivity of **Methyl 4-amino-2,5-difluorobenzoate** is governed by its three key functional components:

- The Amino Group: Acts as a potent nucleophile, readily undergoing reactions such as acylation, alkylation, and diazotization, providing a primary handle for molecular elaboration.
- The Aromatic Ring: The fluorine atoms deactivate the ring towards electrophilic substitution but can act as leaving groups in nucleophilic aromatic substitution (S_NAr) reactions under specific conditions.
- The Methyl Ester: Can be hydrolyzed to the parent carboxylic acid or converted to other functional groups like amides.

Application in Drug Discovery and Development

The utility of **Methyl 4-amino-2,5-difluorobenzoate** in drug discovery stems directly from its structural features, which are strategically employed to optimize drug candidates.[\[12\]](#)

- Scaffold for API Synthesis: It serves as a foundational fragment in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly in oncology and immunology.[\[12\]](#)
- Modulation of Physicochemical Properties: The two fluorine atoms are not merely placeholders; they actively modulate the molecule's properties:
 - pKa Reduction: The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen, reducing its basicity. This can prevent unwanted protonation at physiological pH, improving cell permeability.
 - Metabolic Blocking: Fluorine atoms can be placed at sites susceptible to oxidative metabolism by Cytochrome P450 enzymes. The strength of the C-F bond prevents this metabolism, thereby increasing the drug's half-life.
 - Enhanced Binding: The polarized C-F bond can engage in favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, enhancing binding affinity and selectivity.[\[1\]](#)



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Caption: Relationship between structure and drug development utility.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for **Methyl 4-amino-2,5-difluorobenzoate** is not widely available, data from structurally related fluorinated aminobenzoates and general chemical principles dictate a cautious approach.[5][13] The toxicological properties have not been thoroughly investigated.

Table 3: Recommended Safety Precautions

Hazard Category	Recommended Action	Source(s)
Eye Contact	Causes serious eye irritation. Wear safety glasses with side-shields or goggles.	[5][13]
Skin Contact	Causes skin irritation. Wear impervious gloves (e.g., nitrile) and a lab coat.	[5][13]
Inhalation	May cause respiratory tract irritation. Use only in a well-ventilated area or a chemical fume hood.	[5][13]
Ingestion	Harmful if swallowed. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.	[5]
Disposal	Dispose of in accordance with local, state, and federal regulations for chemical waste.	N/A

Conclusion

Methyl 4-amino-2,5-difluorobenzoate is more than a simple chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined structure provides multiple avenues for synthetic elaboration, while the strategically placed fluorine atoms offer a proven method for enhancing the pharmacokinetic profile of drug candidates. A firm grasp of its properties, synthesis, and reactivity is therefore essential for any scientist or researcher operating at the forefront of pharmaceutical development.

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